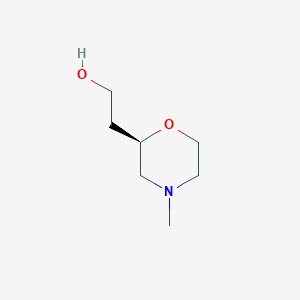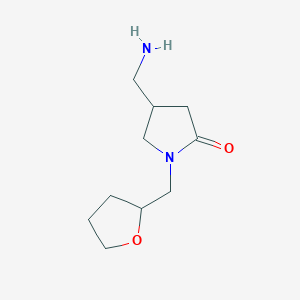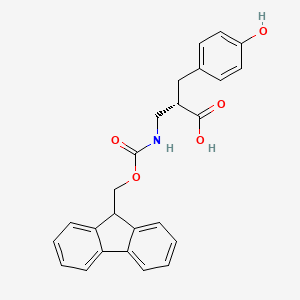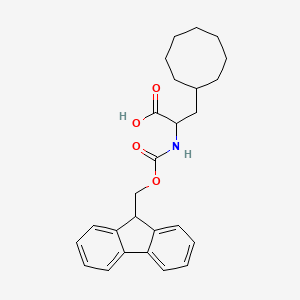
1-Decyl-3-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a decyl group and an ethynyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decyl-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dibromobenzene with n-butyllithium, followed by the addition of 1-bromodecane. The resulting intermediate is then subjected to a reaction with potassium carbonate in a mixture of tetrahydrofuran (THF) and methanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyl-3-ethynylbenzene undergoes various chemical reactions, including:
Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Electrophilic Aromatic Substitution: Various electrophiles like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Benzoic acids.
Bromination: Benzylic bromides.
Electrophilic Aromatic Substitution: Nitrobenzenes and sulfonated benzenes.
Applications De Recherche Scientifique
1-Decyl-3-ethynylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Decyl-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Phenylacetylene: Similar structure with an ethynyl group attached to a benzene ring.
1-Decyl-3-trifluoroethyl-sn-glycero-2-phosphomethanol: Another compound with a decyl group but different functional groups.
Uniqueness: 1-Decyl-3-ethynylbenzene is unique due to its combination of a long alkyl chain and an ethynyl group, which imparts distinct chemical properties and reactivity compared to other alkylbenzenes and ethynylbenzenes .
Propriétés
Formule moléculaire |
C18H26 |
|---|---|
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-decyl-3-ethynylbenzene |
InChI |
InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h2,12,14-16H,3,5-11,13H2,1H3 |
Clé InChI |
RTLQQJFLSQFDIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=CC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)


